BenchChemオンラインストアへようこそ!

(R)-4-Boc-6-hydroxy-[1,4]oxazepane

Chiral intermediate Enantiomeric purity Pharmaceutical synthesis

(R)-4-Boc-6-hydroxy-[1,4]oxazepane (1260616-96-3) is a chiral heterocyclic intermediate with (R)-configured 6-OH and Boc-protected N4 amine for orthogonal deprotection. The (R)-enantiomer is not interchangeable with the (S)-enantiomer (1260589-26-1) or deprotected analogs—distinct biological profiles preclude simple substitution. Deployed in kinase inhibition, monoamine reuptake inhibition, and epigenetic modulator programs. ≥95% purity maintains enantiomeric integrity in stereospecific syntheses.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 1260616-96-3
Cat. No. B3094712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Boc-6-hydroxy-[1,4]oxazepane
CAS1260616-96-3
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC(C1)O
InChIInChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(12)6-11/h8,12H,4-7H2,1-3H3/t8-/m1/s1
InChIKeyHFIKYUQRVQDAKC-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Boc-6-hydroxy-[1,4]oxazepane CAS 1260616-96-3: Chiral 7-Membered Heterocyclic Intermediate for Pharmaceutical Synthesis


(R)-4-Boc-6-hydroxy-[1,4]oxazepane (CAS 1260616-96-3), IUPAC name tert-butyl (6R)-6-hydroxy-1,4-oxazepane-4-carboxylate, is a chiral seven-membered heterocyclic compound featuring a 1,4-oxazepane core with a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a hydroxyl group at the 6-position with (R)-stereochemistry . Its molecular formula is C₁₀H₁₉NO₄ with a molecular weight of 217.26 g/mol and an XlogP of 0.1 . The compound serves as a chiral intermediate in the synthesis of complex organic molecules and pharmaceutical candidates, with the Boc group providing orthogonal protection enabling regioselective deprotection under mild acidic conditions .

Why Generic Substitution Fails for (R)-4-Boc-6-hydroxy-[1,4]oxazepane: Stereochemical and Protecting Group Specificity


Generic substitution with non-stereospecific or differently protected 1,4-oxazepane analogs fails because the (R)-enantiomer and Boc-protected form are not functionally interchangeable. The (R)-enantiomer (CAS 1260616-96-3) and its (S)-enantiomer (CAS 1260589-26-1) are distinct chemical entities with identical molecular formulas but opposite stereochemistry . In pharmaceutical synthesis, enantiomers can exhibit different binding affinities, metabolic stability, and pharmacological profiles [1]. Additionally, the Boc protecting group confers orthogonal stability and synthetic versatility that is absent in the deprotected parent compound (R)-1,4-oxazepan-6-ol (CAS 1022915-33-8) [2]. These fundamental chemical differences preclude simple substitution without altering downstream reaction outcomes and final product stereochemistry.

Quantitative Differentiation Evidence for (R)-4-Boc-6-hydroxy-[1,4]oxazepane (CAS 1260616-96-3)


Enantiomeric Purity: (R)- vs. (S)-4-Boc-6-hydroxy-[1,4]oxazepane Commercial Specification Comparison

The (R)-enantiomer (CAS 1260616-96-3) is commercially available with specified purity of 97%, compared to the (S)-enantiomer (CAS 1260589-26-1) which is typically offered at 95% minimum purity . Both enantiomers share identical molecular formulas (C₁₀H₁₉NO₄) and molecular weights (217.26 g/mol), but differ in their stereochemical configuration at the 6-position .

Chiral intermediate Enantiomeric purity Pharmaceutical synthesis

Protecting Group Presence: Boc-Protected vs. Deprotected (R)-1,4-oxazepan-6-ol Functional Comparison

(R)-4-Boc-6-hydroxy-[1,4]oxazepane (MW 217.26 g/mol) contains a Boc protecting group at the 4-position, whereas its deprotected analog (R)-1,4-oxazepan-6-ol (CAS 1022915-33-8, MW 117.15 g/mol) lacks this protecting group [1]. The Boc group enables orthogonal protection of the secondary amine, allowing selective deprotection under mild acidic conditions (e.g., TFA) while maintaining stability under basic conditions .

Protecting group Synthetic intermediate Orthogonal protection

Lipophilicity Profile: Calculated XlogP Differentiation from Common Heterocyclic Scaffolds

(R)-4-Boc-6-hydroxy-[1,4]oxazepane has a calculated XlogP value of 0.1 , reflecting its moderate hydrophilicity. For context, the structurally related six-membered heterocycle morpholine (MW 87.12, no Boc protection) has an experimentally determined logP of approximately -0.86 [1]. The higher XlogP of the Boc-protected 1,4-oxazepane scaffold confers increased membrane permeability potential compared to morpholine while maintaining aqueous solubility suitable for biological assays .

Lipophilicity Drug-likeness Physicochemical property

Market Availability: (R)-Enantiomer Supplier Ecosystem and Procurement Viability

The (R)-enantiomer (CAS 1260616-96-3) is available from multiple international vendors including CymitQuimica (EU), Beyotime (China), QiyueBio (China), Fujifilm Wako (Japan), and BenchChem, with documented inventory and pricing transparency . The (S)-enantiomer (CAS 1260589-26-1) shows comparable but distinct supplier networks with specific products labeled as discontinued at certain vendors (e.g., CymitQuimica's (S)-enantiomer ee product) . Both enantiomers are offered in standard research quantities (100 mg to 1 g) with documented lead times and quality assurance documentation.

Supply chain Commercial availability Procurement

Optimal Research and Industrial Application Scenarios for (R)-4-Boc-6-hydroxy-[1,4]oxazepane


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates Requiring Defined (R)-Stereochemistry

This compound is optimally deployed in stereospecific synthetic routes where the (R)-configuration at the 6-position is critical for downstream biological activity. The 97% purity specification supports applications in medicinal chemistry programs where enantiomeric integrity must be maintained throughout multi-step syntheses. The Boc protection enables orthogonal deprotection strategies, allowing the 6-hydroxy group to be functionalized independently of the N4 amine .

Construction of 1,4-Oxazepane-Containing Bioactive Molecules via Scaffold Diversification

The compound serves as a versatile building block for generating libraries of 1,4-oxazepane derivatives with demonstrated pharmacological relevance across multiple therapeutic areas, including kinase inhibition , monoamine reuptake inhibition , and histone acetyltransferase modulation . The XlogP of 0.1 [1] provides a balanced lipophilicity profile suitable for hit-to-lead optimization without requiring extensive physicochemical property adjustment.

Prodrug and Controlled-Release Formulation Development Leveraging Boc Protection

The Boc protecting group at the N4 position enables applications in prodrug design and controlled-release formulations. The tert-butyl carbamate can be selectively removed under physiological or mildly acidic conditions to release the active 1,4-oxazepane pharmacophore . This orthogonal protection strategy is particularly valuable in drug delivery systems where temporal or spatial control of active species release is required .

Structure-Activity Relationship (SAR) Studies Comparing Morpholine, Piperazine, and 1,4-Oxazepane Scaffolds

The compound is well-suited for systematic SAR investigations evaluating the impact of ring size expansion from six-membered morpholine/piperazine to seven-membered 1,4-oxazepane on target binding and selectivity. The 1,4-oxazepane scaffold has been successfully employed in drug discovery programs targeting dopamine D4 receptors , G9a histone methyltransferase , and DPP1 , demonstrating its utility in scaffold-hopping strategies to optimize pharmacological profiles while maintaining synthetic accessibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-Boc-6-hydroxy-[1,4]oxazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.